

Progesterone Receptor Activity of Dimethyltrienolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyltrienolone*

Cat. No.: *B12781556*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltrienolone (RU-2420), a synthetic 19-nortestosterone derivative, is an exceptionally potent steroid ligand. While extensively characterized for its high affinity to the androgen receptor, it also exhibits significant activity at the progesterone receptor (PR). This document provides a comprehensive technical overview of the progesterone receptor activity of **Dimethyltrienolone**, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing key cellular and experimental processes. This guide is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development investigating the progestogenic effects of synthetic steroids.

Progesterone Receptor Binding and Functional Activity of Dimethyltrienolone

Dimethyltrienolone is a potent agonist of the progesterone receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its activity is characterized by a high binding affinity for the PR, significantly exceeding that of the endogenous ligand, progesterone.

Quantitative Data Summary

The following table summarizes the available quantitative data on the progesterone receptor binding affinity of **Dimethyltrienolone**.

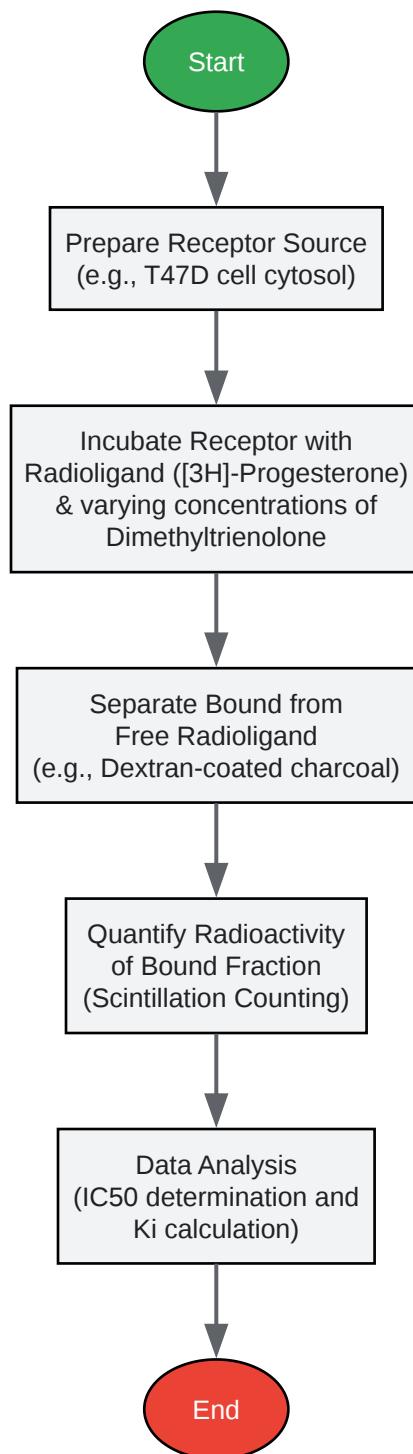
Compound	Receptor	Assay Type	Relative Binding Affinity (RBA %)	Reference Compound
Dimethyltrienolone	Progesterone Receptor (PR)	Competitive Radioligand Binding	306%	Progesterone

Note: While **Dimethyltrienolone** is known to be a potent PR agonist, specific EC50 values from functional transactivation assays are not readily available in the public domain literature.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a ligand-activated transcription factor that mediates the physiological effects of progesterone.^[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.^[4] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.^[5]

[Click to download full resolution via product page](#)


Caption: Classical Progesterone Receptor Signaling Pathway.

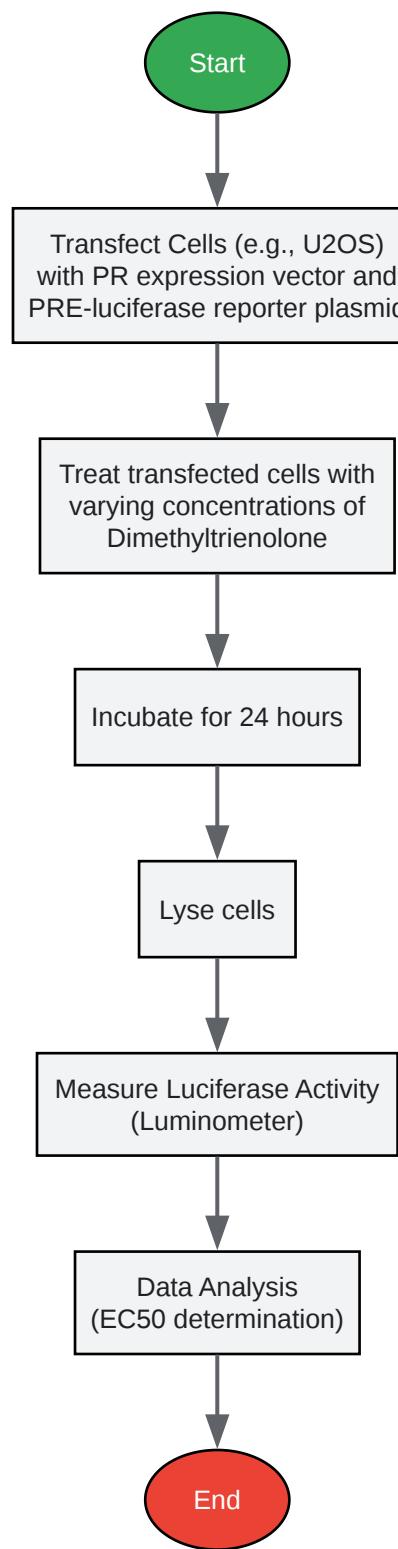
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the progesterone receptor activity of compounds like **Dimethyltrienolone**.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin for binding to the receptor.

[Click to download full resolution via product page](#)


Caption: Workflow for Progesterone Receptor Competitive Binding Assay.

- Preparation of Cytosol from T47D Cells:
 - Culture T47D human breast cancer cells, which are known to express high levels of progesterone receptor.[\[6\]](#)
 - Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in a homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, and a protease inhibitor cocktail).
 - Homogenize the cells using a Dounce homogenizer on ice.
 - Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cellular debris and membranes.
 - The resulting supernatant is the cytosol containing the progesterone receptors. Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
- Competitive Binding Assay:
 - In assay tubes, combine a fixed amount of cytosol, a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-R5020), and varying concentrations of unlabeled **Dimethyltrienolone** (competitor).
 - Include control tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled progesterone).
 - Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand:
 - Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

- Incubate for a short period (e.g., 15 minutes) on ice.
- Centrifuge to pellet the charcoal with the adsorbed free radioligand.
- Quantification and Analysis:
 - Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.
 - Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
 - Determine the IC50 value (the concentration of **Dimethyltrienolone** that inhibits 50% of the specific binding of the radioligand).
 - The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Progesterone Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

[Click to download full resolution via product page](#)

Caption: Workflow for Progesterone Receptor Transactivation Assay.

- Cell Culture and Transfection:
 - Use a suitable cell line that has low endogenous steroid receptor activity, such as human osteosarcoma (U2OS) cells.[\[7\]](#)
 - Co-transfect the cells with two plasmids:
 - An expression vector containing the full-length human progesterone receptor (hPR).
 - A reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene, such as firefly luciferase.
 - A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
- Compound Treatment:
 - After transfection, plate the cells in a multi-well plate.
 - Treat the cells with varying concentrations of **Dimethyltrienolone** or a reference progestin (e.g., progesterone or R5020).
 - Include a vehicle control (e.g., DMSO).
- Incubation and Cell Lysis:
 - Incubate the treated cells for approximately 24 hours to allow for receptor activation, gene transcription, and reporter protein expression.
 - Wash the cells with PBS and lyse them using a suitable lysis buffer.
- Luciferase Assay and Data Analysis:
 - Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
 - If a Renilla luciferase control was used, measure its activity as well.

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the logarithm of the **Dimethyltrienolone** concentration to generate a dose-response curve.
- Determine the EC50 value, which is the concentration of **Dimethyltrienolone** that produces 50% of the maximal response.

Conclusion

Dimethyltrienolone is a highly potent progesterone receptor agonist, as evidenced by its strong binding affinity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the progestogenic activity of **Dimethyltrienolone** and other synthetic steroids. Further investigation utilizing functional assays, such as the reporter gene assay, is warranted to fully quantify its agonistic potency and elucidate its complete pharmacological profile at the progesterone receptor. This information is critical for its potential application in research and for understanding its broader endocrine effects in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dimethyltrienolone - Wikipedia [en.wikipedia.org]
- 3. Dimethyltrienolone | 10110-86-8 | Benchchem [benchchem.com]
- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Progestins inhibit calcitriol-induced CYP24A1 and synergistically inhibit ovarian cancer cell viability: An opportunity for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [biodetectionsystems.com](https://www.biodetectionsystems.com) [biodetectionsystems.com]
- To cite this document: BenchChem. [Progesterone Receptor Activity of Dimethyltrienolone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12781556#progesterone-receptor-activity-of-dimethyltrienolone\]](https://www.benchchem.com/product/b12781556#progesterone-receptor-activity-of-dimethyltrienolone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com